molecular formula C19H18ClN3O4 B2435643 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941873-25-2

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2435643
CAS No.: 941873-25-2
M. Wt: 387.82
InChI Key: MSKYHCKYVGAJDF-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Amidation: The formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Cyclization: The formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-5-6-13(10-17(12)22-9-3-2-4-18(22)24)21-19(25)15-8-7-14(23(26)27)11-16(15)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYHCKYVGAJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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